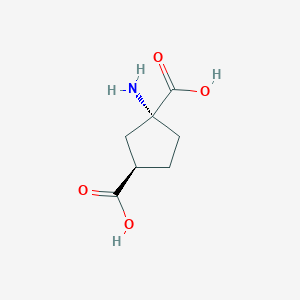

(1r,3r)-1-Aminocyclopentane-1,3-dicarboxylic acid

Vue d'ensemble

Description

Il est principalement utilisé comme inhibiteur de la transcriptase inverse pour le traitement des infections chroniques à virus de l'hépatite B . La telbivudine est connue pour sa forte spécificité et sa puissance contre le virus de l'hépatite B, ce qui en fait un composé précieux en thérapie antivirale .

Méthodes De Préparation

La synthèse de la telbivudine implique plusieurs étapes. Le processus commence par la réaction du L-xylose avec l'acétone et l'acide sulfurique pour former un acétonide . Cet intermédiaire est ensuite acylé avec du chlorure de benzoyle dans la pyridine et le chloroforme pour donner un dibenzoate . L'acétonide est hydrolysé avec de l'acide acétique pour produire un sucre dihydroxy, qui est ensuite acylé avec de l'anhydride acétique pour former du L-xylose tétracyclé . Ce composé est ensuite condensé avec la 2,4-bis(triméthylsilyloxy)pyrimidine, obtenue par silylation de l'uracile avec de l'hexaméthyldisilazane, en utilisant du triflate de triméthylsilyle dans le dichloroéthane pour donner un nucléoside . L'ester acétate de ce nucléoside est sélectivement hydrolysé en utilisant de l'hydrazine et de l'acide acétique dans la pyridine pour donner un xylofuranosyl-uracile dibenzoylé . L'isomérisation de ce composé en l'analogue arabinofuranosyle est réalisée par réaction avec du dicyclohexylcarbodiimide et de l'acide dichloroacétique, suivie d'un traitement avec du borohydrure de sodium . Le groupe 2'-hydroxyle est ensuite désoxygéné par condensation avec du chlorothionoformate de phényle et réduction avec du tris(triméthylsilyl)silane et de l'azobis(isobutyronitrile) . Le cycle uracile est iodé avec de l'iode et du nitrate d'ammonium cérique dans l'acétonitrile, et l'atome d'azote 3 est protégé par condensation avec du chlorure de p-toluoyle . Le groupe méthyle 5 est introduit par réaction avec de l'étain tétraméthylique en présence d'un catalyseur au palladium . Enfin, tous les groupes protecteurs sont éliminés par traitement avec de l'ammoniac méthanolique .

Analyse Des Réactions Chimiques

La telbivudine subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution . Les réactifs couramment utilisés dans ces réactions comprennent l'acide sulfurique, le chlorure de benzoyle, l'anhydride acétique, le triflate de triméthylsilyle, l'hydrazine, l'acide acétique, le dicyclohexylcarbodiimide, l'acide dichloroacétique, le borohydrure de sodium, le chlorothionoformate de phényle, le tris(triméthylsilyl)silane, l'azobis(isobutyronitrile), l'iode, le nitrate d'ammonium cérique, le chlorure de p-toluoyle et l'étain tétraméthylique . Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires qui sont finalement convertis en l'analogue nucléoside actif, la telbivudine .

Applications de la recherche scientifique

La telbivudine est largement utilisée dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie . En chimie, elle est utilisée comme composé modèle pour étudier les analogues nucléosides et leurs interactions avec les enzymes . En biologie, elle est utilisée pour étudier les mécanismes de réplication virale et les effets des agents antiviraux sur les processus cellulaires . En médecine, la telbivudine est utilisée pour traiter les infections chroniques à virus de l'hépatite B, et son efficacité et sa sécurité font l'objet de nombreux essais cliniques . Dans l'industrie, la telbivudine est utilisée dans la production de médicaments antiviraux et comme étalon de référence pour le contrôle qualité .

Mécanisme d'action

La telbivudine exerce ses effets en inhibant l'enzyme transcriptase inverse du virus de l'hépatite B . Elle est phosphorylée par des kinases cellulaires pour former la forme triphosphate active, qui entre en compétition avec le substrat naturel, la thymidine 5'-triphosphate . Cette compétition conduit à la terminaison de la synthèse de l'ADN, inhibant ainsi la réplication virale . La telbivudine améliore également les capacités de prolifération et de sécrétion des lymphocytes T et augmente les niveaux de facteur de nécrose tumorale alpha et d'interleukine 2 dans les macrophages .

Applications De Recherche Scientifique

Neuropharmacological Applications

1.1 Metabotropic Glutamate Receptor Agonism

ACPD is recognized as a potent agonist for metabotropic glutamate receptors (mGluRs), which play a crucial role in modulating synaptic transmission and plasticity in the brain. Research has demonstrated its ability to induce long-term potentiation (LTP) in hippocampal neurons, a process essential for learning and memory formation.

- Case Study : A study conducted by Bortolotto et al. (1995) illustrated that the application of ACPD resulted in a slow-onset LTP in rat hippocampal slices. The findings indicated that this potentiation was independent of GABAA receptor-mediated inhibition and involved postsynaptic mechanisms related to AMPA receptor sensitivity .

Table 1: Effects of ACPD on Long-Term Potentiation

| Study | Model | Findings |

|---|---|---|

| Bortolotto et al. (1995) | Rat hippocampal slices | Induced LTP; independent of GABAA inhibition |

| Ohira et al. (2002) | Neuronal cultures | Increased AMPA receptor-mediated conductance |

Synthesis and Chemical Applications

2.1 Stereoselective Synthesis

The synthesis of (1R,3R)-ACPD has been achieved through various methods, notably involving C–H insertion reactions. This stereoselective approach is significant for producing compounds with specific biological activities.

- Synthesis Method : The synthesis from L-serine involves the generation of alkylidenecarbene, which facilitates the formation of the chiral quaternary center necessary for ACPD's activity .

Table 2: Synthesis Methods for ACPD

| Method | Source Material | Key Reaction |

|---|---|---|

| C–H Insertion | L-serine | Alkylidenecarbene reaction |

| Enantioselective Synthesis | Various amino acids | Dialkylation reactions |

Potential Therapeutic Uses

Given its role as an mGluR agonist, ACPD has potential therapeutic applications in treating neurological disorders such as schizophrenia, depression, and anxiety disorders.

- Research Insight : Studies have suggested that modulation of mGluRs can influence glutamate levels, which are often dysregulated in these conditions . The ability of ACPD to reduce intracellular glutamate levels in astrocytes indicates its potential for neuroprotective strategies .

Future Directions and Research Opportunities

The ongoing exploration of (1R,3R)-ACPD's applications opens avenues for further research:

- Investigating its role in synaptic plasticity beyond hippocampal regions.

- Exploring its effects on other neurotransmitter systems.

- Developing derivatives with enhanced specificity and reduced side effects.

Mécanisme D'action

Telbivudine exerts its effects by inhibiting the reverse transcriptase enzyme of the hepatitis B virus . It is phosphorylated by cellular kinases to form the active triphosphate form, which competes with the natural substrate, thymidine 5’-triphosphate . This competition leads to the termination of DNA synthesis, thereby inhibiting viral replication . Telbivudine also enhances the proliferation and secretion capabilities of T-cells and increases the levels of tumor necrosis factor-alpha and interleukin-2 in macrophages .

Comparaison Avec Des Composés Similaires

La telbivudine est similaire à d'autres analogues nucléosides, tels que la lamivudine et l'entecavir . Elle possède des propriétés uniques qui la distinguent de ces composés. Par exemple, la telbivudine reste active contre certaines souches de virus de l'hépatite B résistantes à la lamivudine, ce qui en fait une alternative précieuse en cas de résistance aux médicaments . De plus, la telbivudine a une demi-vie intracellulaire plus longue que la lamivudine, ce qui peut contribuer à son activité antivirale accrue .

Les composés similaires comprennent :

- Lamivudine

- Entecavir

- Adéfovir

- Ténofovir

Activité Biologique

(1R,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid, also known as 1R,3R-ACPD, is a compound with significant biological activity attributed to its structural features and stereochemistry. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopentane ring with two carboxylic acid groups and an amino group. Its molecular formula is with a molecular weight of 173.17 g/mol. The specific stereochemistry at the 1 and 3 positions plays a crucial role in its biological interactions.

Metabotropic Glutamate Receptor Agonism

(1R,3R)-ACPD acts primarily as an agonist at metabotropic glutamate receptors (mGluRs), particularly the L-AP4 receptors. Research indicates that it stimulates phosphoinositide hydrolysis in brain tissues, leading to various downstream effects including modulation of neurotransmitter release and neuronal excitability. In studies involving neonatal rat hippocampal slices, (1R,3R)-ACPD demonstrated significantly higher potency compared to other related compounds, activating mGluRs effectively and influencing cyclic AMP (cAMP) levels through synergistic interactions with other receptor pathways .

Biological Activities

The biological activities of (1R,3R)-ACPD span several domains:

- Neurotransmitter Modulation : It has been shown to enhance neurotransmitter release and influence synaptic plasticity through its action on mGluRs .

- Cancer Research : In oncology studies, (1R,3R)-ACPD has been combined with other agents like rimonabant to inhibit the growth of triple-negative breast cancer cells. This combination resulted in increased cell death and mitochondrial damage, indicating a potential role in cancer therapy .

- Viral Replication Inhibition : The compound has also been investigated for its antiviral properties. It was found to inhibit the replication of Porcine Epidemic Diarrhea Virus (PEDV) in vitro by affecting the viral replication stage .

Neuropharmacological Studies

In one study, (1R,3R)-ACPD was applied to retinal ON bipolar cells to assess its agonistic effects at L-AP4 receptors. The results indicated that it elicited outward currents similar to those produced by L-AP4 itself, suggesting a shared signaling pathway . This study emphasized the compound's potential in neuropharmacology and vision science.

Cancer Treatment Synergy

A notable case study involved the use of (1R,3R)-ACPD in conjunction with rimonabant against triple-negative breast cancer cells. The combination therapy led to significant mitochondrial dysfunction and increased ferroptosis—a form of regulated cell death—highlighting its potential as an adjunct treatment in cancer therapies .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| L-glutamic acid | Amino acid with one carboxylic group | Essential neurotransmitter; involved in metabolism |

| L-aspartic acid | Amino acid with two carboxylic groups | Plays a role in neurotransmission |

| 2-amino-2-cyclopentanecarboxylic acid | Cyclopentane derivative with amino group | Potential for drug design |

Propriétés

IUPAC Name |

(1R,3R)-1-aminocyclopentane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYNOWXBIBKGHB-CLZZGJSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](C[C@@H]1C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67684-64-4, 111900-33-5, 477331-06-9 | |

| Record name | NSC27386 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1R,3R)-1-Aminocyclopentane-cis-1,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (�±)-1-Amino-cis-cyclopentane-1,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.